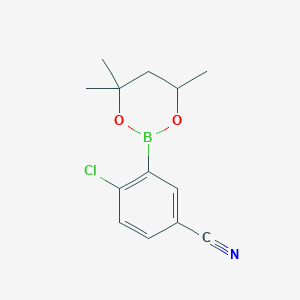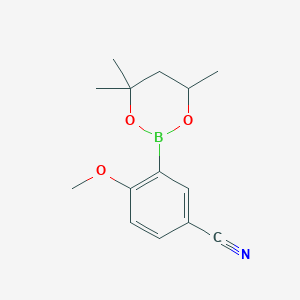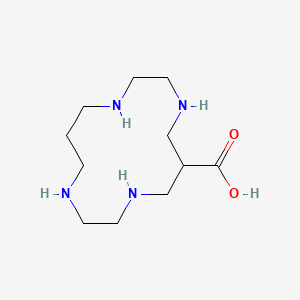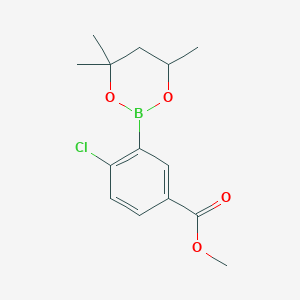
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol (TMDN) is a boron-containing heterocyclic compound that has been widely studied for its potential applications in medicinal and biochemical research. Its unique structure and properties make it an attractive molecule for numerous applications, ranging from drug delivery to enzyme inhibition. TMDN has been extensively studied in the past few decades, and its potential in various areas of scientific research is still being explored.
Scientific Research Applications
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has a wide range of potential applications in scientific research. It has been studied for its potential use as a drug delivery system, due to its ability to cross cell membranes and its ability to bind to specific proteins or enzymes. It has also been studied for its potential to inhibit enzymes, which could be useful in the development of drugs for treating diseases such as cancer. Additionally, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been studied for its potential use in the synthesis of other molecules, such as polymers, and for its potential as a fluorescent probe for imaging and detecting specific molecules.
Mechanism of Action
The exact mechanism of action of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is still not fully understood. However, it is believed that 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol binds to specific proteins or enzymes, which then results in the inhibition of their activity. This inhibition of activity could be useful in the development of drugs for treating diseases such as cancer. Additionally, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been shown to be able to bind to DNA, which could be useful in the development of gene therapies.
Biochemical and Physiological Effects
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been studied for its potential biochemical and physiological effects. It has been shown to be able to induce apoptosis in cancer cells, which could be useful in the development of anti-cancer drugs. Additionally, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been shown to be able to inhibit the activity of enzymes involved in the metabolism of drugs, which could be useful in the development of drugs with improved bioavailability. Furthermore, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been shown to be able to bind to DNA, which could be useful in the development of gene therapies.
Advantages and Limitations for Lab Experiments
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has several advantages for laboratory experiments. It is a relatively stable molecule, and it is easy to synthesize and purify. Additionally, it is a relatively small molecule, which makes it easier to study and manipulate. However, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is also relatively expensive, which may limit its use in some laboratory experiments. Additionally, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has a relatively low solubility in water, which may limit its use in some biological systems.
Future Directions
The potential applications of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol are still being explored, and there are many potential future directions for research. One potential direction is to further explore the potential of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol as a drug delivery system, as well as its potential to inhibit enzymes or bind to DNA. Additionally, further research could be done to explore the potential of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol as a fluorescent probe for imaging and detecting specific molecules. Furthermore, further research could be done to explore the potential of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol in the synthesis of other molecules, such as polymers. Finally, further research could be done to explore the potential of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol as an inhibitor of enzymes involved in the metabolism of drugs, as well as its potential to induce apoptosis in cancer cells.
Synthesis Methods
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol can be synthesized in a variety of ways, depending on the desired product. One of the most common methods is by the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with 2-naphthol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yield and purity. Other methods of synthesis include the reaction of 2-naphthol with trimethylsilyl borate, and the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with 2-naphthol in the presence of a palladium catalyst.
properties
IUPAC Name |
8-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-11-10-16(2,3)20-17(19-11)15-6-4-5-12-7-8-13(18)9-14(12)15/h4-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXOIMAVMALHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=C(C=CC3=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-YL)-2-naphthol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)
![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)











